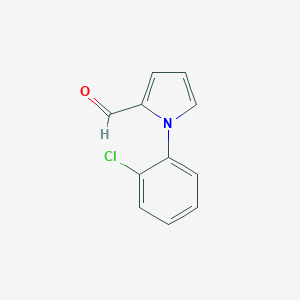

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGBSDXOHAFIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390249 | |

| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124695-22-3 | |

| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, valued for its diverse biological activities. The introduction of a 2-chlorophenyl substituent on the pyrrole nitrogen and a carbaldehyde group at the C2 position creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate for the synthesis of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a robust synthetic protocol via the Vilsmeier-Haack reaction, and explores its potential applications in drug discovery based on the established bioactivity of related pyrrole derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

IUPAC Name and CAS Number

Molecular Structure and Properties

The structure combines a planar, electron-rich pyrrole ring with an electron-withdrawing aldehyde group and a sterically demanding 2-chlorophenyl ring. The chlorine atom at the ortho position of the phenyl ring induces a twisted conformation relative to the pyrrole plane, which can significantly influence its interaction with biological targets.

Table 1: Physicochemical and Computed Properties [1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO | PubChem[1] |

| Molecular Weight | 205.64 g/mol | PubChem[1] |

| Appearance | Solid (powder or crystalline) | Pipzine Chemicals[3] |

| Solubility | Low in water; Soluble in ethanol, dichloromethane | Pipzine Chemicals[3] |

| XLogP3 | 2.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

Synthesis and Mechanism

The most direct and widely employed method for the formylation of electron-rich heterocycles like pyrroles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Causality of the Vilsmeier-Haack Approach

The N-substituted pyrrole ring is highly activated towards electrophilic aromatic substitution, particularly at the C2 (alpha) position. The Vilsmeier-Haack reaction is ideally suited for this transformation due to several factors:

-

Mild Conditions: It avoids the use of harsh Lewis acids (like AlCl₃ in Friedel-Crafts acylation) that can lead to polymerization or degradation of the sensitive pyrrole ring.

-

High Regioselectivity: Formylation occurs preferentially at the C2 position, driven by the stability of the cationic sigma complex intermediate. The N-(2-chlorophenyl) group, while sterically bulky, does not typically override this inherent electronic preference.

-

High Efficiency: The reaction is generally high-yielding and reliable for a wide range of activated aromatic and heteroaromatic substrates.

Reaction Mechanism

The synthesis proceeds through a well-established three-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich pyrrole ring of the precursor, 1-(2-chlorophenyl)-1H-pyrrole, attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C2 position to form a stabilized cationic intermediate.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Vilsmeier-Haack reaction workflow.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Materials:

-

1-(2-chlorophenyl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reagent Formation: To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCE, slowly add POCl₃ (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: This exothermic reaction forms the Vilsmeier reagent. Maintaining a low temperature is crucial for controlling the reaction and preventing side products.

-

-

Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the electrophile.

-

Substrate Addition: Cool the mixture back to 0 °C and add a solution of 1-(2-chlorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCE dropwise via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C) for 1-2 hours. Monitor the consumption of the starting material by TLC.

-

Workup - Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8).

-

Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium. This must be done slowly and with cooling as the quenching is highly exothermic.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with ethyl acetate.

-

Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~9.5-9.7 ppm. Pyrrole Protons: Three distinct signals in the ~6.3-7.4 ppm range, showing characteristic doublet of doublets or triplet splitting patterns. Phenyl Protons: Four distinct signals in the aromatic region (~7.3-7.8 ppm), showing complex splitting due to ortho, meta, and para couplings. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~178-182 ppm. Pyrrole Carbons: C2 (~132 ppm), C5 (~126 ppm), C3 (~112 ppm), C4 (~110 ppm). Phenyl Carbons: Six signals, with the C-Cl carbon shifted downfield (~133 ppm) and the C-N ipso-carbon also downfield (~137 ppm). |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band at ~1660-1680 cm⁻¹. C-H Stretch (Aromatic/Pyrrole): ~3100-3000 cm⁻¹. C-Cl Stretch: ~750-770 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 205 (for ³⁵Cl) and 207 (for ³⁷Cl) in an approximate 3:1 ratio. Key Fragment: Loss of the aldehyde group ([M-CHO]⁺) at m/z 176/178. |

Reactivity and Applications in Drug Development

The synthetic utility of 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde stems from the reactivity of its aldehyde functional group, making it a versatile precursor for a wide array of more complex molecules.

Key Reactions of the Aldehyde Group

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines or hydrazones with hydrazines. These derivatives are often investigated for their own biological activities.

-

Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to the primary alcohol.

Caption: Synthetic utility of the aldehyde moiety.

Potential as a Scaffold in Medicinal Chemistry

The pyrrole core is a cornerstone in medicinal chemistry. The specific combination of the 1-(2-chlorophenyl) and 2-carbaldehyde groups suggests potential in several therapeutic areas:

-

Anticancer Agents: Many diarylpyrrole structures are known to exhibit potent anticancer activity. A closely related compound, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole, has been investigated for its neuroprotective effects in cellular models of Parkinson's disease, acting by suppressing inflammatory pathways like COX-2/PGE2.[4] This suggests that the core scaffold has potential to modulate key signaling pathways relevant to both neurodegeneration and cancer.

-

Antimicrobial Agents: The pyrrole motif is found in natural and synthetic compounds with antibacterial and antifungal properties. The aldehyde can be used as a handle to build more complex structures, such as pyrrolyl pyrazoline carbaldehydes, which have been designed as inhibitors of the Enoyl-ACP reductase enzyme, a crucial target in Mycobacterium tuberculosis.

-

Anti-inflammatory Drugs: The anti-inflammatory properties of various pyrrole derivatives are well-documented, often linked to the inhibition of cyclooxygenase (COX) enzymes.

Safety and Handling

Based on available safety data for this and structurally similar compounds, 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde should be handled with appropriate care in a laboratory setting.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautions: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block with significant untapped potential in drug discovery and materials science. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The aldehyde functional group provides a versatile handle for elaboration into a diverse range of chemical scaffolds. While specific biological data for this exact molecule remains to be published, the extensive body of literature on related diarylpyrroles strongly suggests its promise as a precursor for novel therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. Further investigation into its biological activity is warranted and represents a promising avenue for future research.

References

- 1. 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | C11H8ClNO | CID 3159704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde - ChemiMartChemiMart [chemimart.de]

- 3. 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | Chemical Properties, Safety, Synthesis & Applications | China Manufacturer & Supplier [pipzine-chem.com]

- 4. brieflands.com [brieflands.com]

The Elusive Crystal: A Technical Guide to the Predicted Structure of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Abstract

The pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. The specific derivative, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, is of considerable interest to researchers in drug development due to its unique electronic and steric properties. However, a definitive experimental crystal structure for this compound has yet to be reported in publicly accessible databases. This technical guide provides a comprehensive analysis of its predicted solid-state structure, leveraging a detailed examination of a closely related analogue, N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde, for which crystallographic data is available. We will explore the probable synthesis, molecular geometry, intermolecular interactions, and the profound implications of these structural features for its application in drug design and development. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into the structural chemistry of this important molecule.

Introduction: The Significance of the Pyrrole-2-Carbaldehyde Core

Pyrrole and its derivatives are fundamental heterocyclic compounds that are omnipresent in nature and medicine. They are integral components of many biologically active molecules, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a versatile synthetic handle for further molecular elaboration, making pyrrole-2-carbaldehydes valuable intermediates in the synthesis of complex pharmaceutical agents.

The title compound, this compound, combines the pyrrole-2-carbaldehyde moiety with a 2-chlorophenyl substituent at the nitrogen atom. This substitution is not trivial; the chloro group's electronic and steric influence is expected to significantly modulate the molecule's conformation and, consequently, its biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting how this molecule will interact with biological targets, a critical aspect of rational drug design.[1][2]

While the experimental crystal structure of this compound remains elusive, a predictive analysis based on high-quality crystallographic data of a near analogue can provide invaluable insights. For this purpose, we will draw heavily upon the published crystal structure of N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.[3]

Synthesis and Crystallization Workflow

The synthesis of 1-(substituted-phenyl)-1H-pyrrole-2-carbaldehydes can be approached through several established synthetic routes. The most common methods include the Paal-Knorr synthesis and the Vilsmeier-Haack reaction.

Synthetic Approach: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6][7][8] For the synthesis of the title compound, this would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl component) with 2-chloroaniline.

Caption: Paal-Knorr and Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol: Synthesis

-

Paal-Knorr Pyrrole Formation:

-

To a solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-Chloro-phenyl)-1H-pyrrole.

-

-

Vilsmeier-Haack Formylation: [9][10][11][12][13]

-

Cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(2-Chloro-phenyl)-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Basify with a solution of sodium hydroxide until pH > 8.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of patience and careful control of crystallization conditions.[14][15][16][17][18]

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is often effective. For a compound like this, combinations such as dichloromethane/hexane or toluene/hexane could be suitable.

-

Slow Evaporation:

-

Dissolve the purified compound in a minimal amount of the chosen "good" solvent to create a near-saturated solution.

-

Place the solution in a clean vial and cover it with a cap that has a small pinhole to allow for slow evaporation.

-

Store the vial in an undisturbed, temperature-stable environment.

-

-

Vapor Diffusion:

-

Create a saturated solution of the compound in a "good" solvent and place it in a small, open vial.

-

Place this small vial inside a larger, sealed jar containing a "poor" solvent in which the "good" solvent is miscible.

-

The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

A Predictive Structural Analysis

As the crystal structure of the title compound is not yet determined, we will perform a predictive analysis based on the known crystal structure of the closely related molecule, N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde (CCDC entry 217137).[3] This analogue shares the key feature of a 2-chlorophenyl group attached to a pyrrole ring, making it an excellent model for understanding the crucial conformational aspects.

The crystal structure of the analogue reveals three crystallographically independent molecules in the asymmetric unit, a testament to the molecule's conformational flexibility. The most significant difference between these three conformers is the dihedral angle between the pyrrole and the 2-chlorophenyl rings.

| Parameter | Predicted for Target Compound | Experimental for Analogue[3] |

| Molecular Formula | C₁₁H₈ClNO | C₁₃H₁₂ClNO |

| Molecular Weight | 205.64 g/mol | 233.69 g/mol |

| Pyrrole-Phenyl Dihedral Angle | Expected to be large (> 60°) | 68.3(1)°, 78.3(1)°, 88.9(1)° |

| C=O Bond Length | ~1.22 Å | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å | ~1.74 Å |

Molecular Geometry and the Critical Dihedral Angle

The most defining structural characteristic of this compound is the rotational freedom around the C-N bond connecting the phenyl and pyrrole rings. Steric hindrance between the ortho-chloro substituent on the phenyl ring and the hydrogen atom at the C5 position of the pyrrole ring will force the two rings into a non-coplanar arrangement.

Based on the analogue, we can confidently predict a large dihedral angle, likely in the range of 70-90°. This twisted conformation is critical as it dictates the overall shape of the molecule and how it can present its functional groups for interaction with a biological receptor.[19][20][21] The planarity of the pyrrole-2-carbaldehyde moiety itself is expected to be maintained to maximize conjugation.

Predicted Intermolecular Interactions and Crystal Packing

The solid-state packing of the title compound will be governed by a network of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. It is highly probable that C-H···O interactions involving aromatic C-H donors from neighboring molecules will be a primary motif in the crystal packing, likely leading to the formation of dimeric or chain structures. The analogue exhibits such C-H···O hydrogen bonds, forming dimers.[3]

-

C-H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, potentially forming C-H···Cl interactions that contribute to the overall stability of the crystal lattice.

-

π-π Stacking: The twisted arrangement of the aromatic rings may allow for offset π-π stacking interactions between the pyrrole ring of one molecule and the phenyl ring of another. The analogue shows C-H···π interactions.[3]

Caption: Logical flow of the predictive structural analysis.

Implications for Drug Development

The predicted non-planar structure of this compound has significant consequences for its potential as a drug candidate.

-

Receptor Binding: The defined three-dimensional shape resulting from the large dihedral angle will present a specific pharmacophore to a target binding site. This fixed, albeit twisted, conformation can lead to higher binding affinity and selectivity compared to more flexible molecules.[1][2][19]

-

Physicochemical Properties: The crystal packing, dictated by the network of intermolecular forces, will influence key properties such as melting point, solubility, and dissolution rate. A stable crystal lattice with strong intermolecular interactions will generally result in a higher melting point and lower solubility.

-

Polymorphism: The conformational flexibility observed in the analogue suggests that the title compound may also exhibit polymorphism, where different crystal packing arrangements of the same molecule can occur. Different polymorphs can have vastly different physicochemical properties, a critical consideration in drug formulation and manufacturing.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust and scientifically-grounded predictive analysis is possible through the careful examination of a closely related analogue. We predict a molecule characterized by a significant twist between the pyrrole and 2-chlorophenyl rings, a feature that will be a dominant determinant of its biological activity. The solid-state structure is likely to be stabilized by a network of C-H···O and other weak intermolecular interactions. This in-depth structural understanding provides a valuable framework for researchers engaged in the synthesis, modification, and biological evaluation of this and related compounds, underscoring the power of predictive structural science in modern drug discovery.

References

- 1. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the Role of Receptor Flexibility in Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of N-aryl-pyrrole-2-carbaldehydes

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of N-Aryl-Pyrrole-2-Carbaldehydes

Abstract

The N-aryl-pyrrole-2-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a prized intermediate for the synthesis of a wide array of functional molecules, from potent pharmaceuticals to advanced fluorescent dyes. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal compound class. We trace its synthetic lineage from the foundational Paal-Knorr pyrrole synthesis and the classical Vilsmeier-Haack formylation to contemporary multi-component and ring-transformation strategies. By examining the causality behind experimental choices and detailing key protocols, this guide offers researchers, scientists, and drug development professionals both a historical perspective and a practical understanding of the synthesis and application of N-aryl-pyrrole-2-carbaldehydes.

The Significance of the N-Aryl-Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is an electron-rich, five-membered aromatic heterocycle that is a constituent of numerous natural products, including heme, chlorophyll, and vitamin B12.[1][2][3] This prevalence in nature has established it as a "privileged scaffold" in drug discovery, with synthetic pyrrole derivatives forming the core of many marketed drugs.[4]

The N-aryl-pyrrole-2-carbaldehyde structure enhances this inherent value by incorporating two key features:

-

The N-Aryl Group: Attaching an aryl substituent directly to the pyrrole nitrogen modulates the electronic properties of the ring and provides a vector for introducing additional functionality or steric bulk, crucial for tuning molecular interactions with biological targets.

-

The C2-Carbaldehyde: This aldehyde group is a versatile chemical handle. It readily participates in a vast range of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions, making it an ideal starting point for building molecular complexity.

This combination renders the N-aryl-pyrrole-2-carbaldehyde a highly valuable intermediate for developing anti-cancer, anti-inflammatory, and anti-tubercular agents, as well as for constructing advanced materials like BODIPY dyes used in cellular imaging.[5][6][7][8]

Caption: General structure of N-aryl-pyrrole-2-carbaldehydes.

Historical Foundations: The Genesis of the N-Aryl-Pyrrole Core

The journey to N-aryl-pyrrole-2-carbaldehydes begins with the fundamental challenge of constructing the pyrrole ring itself. While the parent compound was first identified in 1834, it was the independent work of Carl Paal and Ludwig Knorr in 1884 that provided the first truly practical and general synthesis.[9][10]

The Paal-Knorr Synthesis: A Cornerstone Reaction

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[9][11] When an aromatic amine (e.g., aniline) is used, an N-aryl-pyrrole is produced. This reaction became the classical and most reliable method for accessing the N-aryl-pyrrole core.

Causality and Mechanism: The reaction is typically conducted under neutral or weakly acidic conditions, as strong acid can favor the formation of furan byproducts.[11] The mechanism proceeds through a series of well-defined steps:

-

Nucleophilic Attack: The primary amine attacks one of the protonated carbonyl groups to form a hemiaminal intermediate.

-

Second Attack & Cyclization: An intramolecular nucleophilic attack by the amine onto the second carbonyl group forms a five-membered cyclic intermediate.

-

Dehydration & Aromatization: A sequence of dehydration steps eliminates two molecules of water to yield the stable, aromatic N-aryl-pyrrole ring.[9][12]

Caption: Mechanism of the Paal-Knorr N-Aryl-Pyrrole Synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-triphenylpyrrole

-

Reactants: Benzil (1,4-dicarbonyl), Aniline (primary amine).

-

Procedure:

-

A mixture of benzil (1.0 eq) and aniline (1.1 eq) in glacial acetic acid is heated to reflux for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove residual acetic acid and unreacted starting materials.

-

The solid is then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure N-aryl-pyrrole.

-

Introduction of the Aldehyde: The Vilsmeier-Haack Formylation

With a reliable method to produce the N-aryl-pyrrole core established, the next historical step was the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction, discovered in the 1920s, proved to be the ideal method for this transformation.[13][14] It allows for the formylation of electron-rich aromatic compounds, like pyrroles, under remarkably mild conditions.[13][15]

Causality and Mechanism: The reaction's success hinges on the in-situ formation of a specific electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich pyrrole ring but not so reactive as to cause polymerization or degradation.

-

Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates the highly electrophilic Vilsmeier reagent.[14][16]

-

Electrophilic Aromatic Substitution: The π-system of the N-aryl-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the electron density is highest at the α-positions (C2 and C5), making substitution at these sites strongly favored.[14][17]

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, at which point it is readily hydrolyzed to yield the final N-aryl-pyrrole-2-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack Formylation of N-Aryl-Pyrroles.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-phenylpyrrole

-

Reactants: 1-phenylpyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a flask cooled in an ice bath (0 °C), POCl₃ (1.1 eq) is added dropwise to anhydrous DMF (used as both reagent and solvent). The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

A solution of 1-phenylpyrrole (1.0 eq) in DMF is then added dropwise to the cold reagent mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until TLC indicates the consumption of the starting material.

-

The reaction is quenched by pouring it carefully onto crushed ice, followed by the addition of a sodium acetate or sodium hydroxide solution to neutralize the acid.

-

The mixture is heated gently (e.g., to 60 °C) for about 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Modern Synthetic Strategies and Refinements

While the two-step sequence of Paal-Knorr followed by Vilsmeier-Haack remains a robust and historically significant route, modern organic synthesis prioritizes efficiency, atom economy, and milder conditions. This has led to the development of innovative one-pot and multicomponent reactions.

De Novo Synthesis via Oxidative Annulation

A notable modern approach is the de novo synthesis of the entire N-aryl-pyrrole-2-carbaldehyde skeleton in a single step from simple, acyclic precursors. One such method involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[18][19]

Causality and Workflow: This strategy cleverly combines C-H activation, condensation, cyclization, and oxidation in a single pot. The aryl methyl ketone provides two carbons of the pyrrole ring, with its methyl group being oxidized directly to the aldehyde. This avoids a separate formylation step and the use of hazardous oxidants, often using molecular oxygen from the air as the terminal oxidant.[19]

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Paal-Knorr / Vilsmeier-Haack | 1,4-Diketone, Arylamine | Acid (Paal-Knorr); POCl₃/DMF (V-H) | Reliable, well-established, high-yielding | Two separate steps, harsh conditions, requires pre-formed diketone |

| Oxidative Annulation [18][19] | Aryl methyl ketone, Arylamine, Acetoacetate ester | CuCl₂, I₂, O₂ | One-pot, uses simple precursors, forms aldehyde in situ | Moderate yields, requires catalyst optimization |

| Ring Transformation [20] | 5-Aryl-furan-2-carbaldehyde, Arylamine | Acid catalyst (e.g., HCl) | Utilizes readily available furan precursors | Limited by the availability of the starting furan |

Applications in Research and Development

The utility of N-aryl-pyrrole-2-carbaldehydes is demonstrated by their frequent appearance as key intermediates in the synthesis of high-value molecules.

-

Drug Discovery: These compounds serve as starting points for synthesizing complex heterocyclic systems with potent biological activity. For example, they are used in the development of Enoyl-ACP reductase inhibitors as anti-tubercular agents and in the creation of novel anti-cancer compounds.[7][8] The aldehyde allows for the facile introduction of pharmacophores necessary for target binding.

-

Materials Science: The aldehyde is a perfect anchor point for condensation reactions. A prime example is its reaction with pyrrole or substituted pyrroles in the presence of an acid catalyst, followed by oxidation, to form the core structure of BODIPY dyes—a class of highly fluorescent probes essential for bio-imaging and diagnostics.[5]

Conclusion and Future Perspectives

The history of N-aryl-pyrrole-2-carbaldehydes is a microcosm of the evolution of organic synthesis. From the classical, step-wise logic of the Paal-Knorr and Vilsmeier-Haack reactions to the elegance and efficiency of modern one-pot oxidative annulations, the pursuit of this valuable scaffold has driven synthetic innovation. The journey from coal tar isolate to rationally designed drug intermediate underscores the power of chemical synthesis to build molecular function.

Future efforts will likely focus on developing even more sustainable and efficient methods. The application of biocatalysis, leveraging enzymes for C-H activation and carboxylation, presents an exciting frontier for producing these aldehydes under ambient conditions.[5] Furthermore, the integration of these syntheses into continuous flow chemistry systems could offer enhanced control, scalability, and safety, ensuring that the N-aryl-pyrrole-2-carbaldehyde scaffold remains an accessible and indispensable tool for scientists and researchers for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

The Pyrrole-2-Carbaldehyde Scaffold: A Nexus of Diverse Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological importance.[1] Among its varied derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly versatile class of molecules, demonstrating a remarkable breadth of biological activities. These compounds, originating from both natural sources like fungi and microorganisms and through synthetic routes, exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.[2] Their therapeutic potential often stems from the diverse functionalities that can be introduced at various positions on the pyrrole ring, allowing for fine-tuning of their biological effects.[3] This guide provides a comprehensive technical overview of the biological activities of substituted pyrrole-2-carbaldehydes, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Introduction: The Versatile Chemistry of Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehydes are five-membered aromatic heterocycles characterized by a formyl group at the C2 position. This arrangement of a reactive aldehyde adjacent to the pyrrole nitrogen provides a unique electronic and steric environment, making it a key building block in the synthesis of more complex bioactive molecules.[4] These compounds are not merely synthetic curiosities; they are found in nature, isolated from sources such as fungi, plants, and marine sponges.[2] The inherent reactivity of the aldehyde group, coupled with the aromaticity of the pyrrole ring, allows for a wide array of chemical modifications, leading to a diverse library of derivatives with distinct biological profiles. This guide will explore the most significant of these activities, providing the scientific foundation and practical methodologies for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has highlighted the potential of substituted pyrrole derivatives as potent anticancer agents.[5] These compounds have been shown to inhibit the growth of various cancer cell lines, often with impressive efficacy. The mechanism of action is frequently multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[6]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Many substituted pyrrole derivatives exert their anticancer effects by triggering the intrinsic or extrinsic pathways of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Additionally, these compounds have been observed to cause cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby preventing the replication of malignant cells.[6] For instance, certain alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[6]

The following diagram illustrates a simplified overview of these anticancer mechanisms.

Caption: Anticancer mechanisms of substituted pyrrole-2-carbaldehydes.

Quantitative Anticancer Activity

The cytotoxic effects of substituted pyrrole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | U251 (Glioma) | IC50 | 2.29 ± 0.18 µM | [6] |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 ± 0.30 µM | [6] |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [7] |

| Benzofuranyl-pyrrole-2-carboxamide | Benzofuranyl moiety | B16 (Murine Melanoma) | IC50 | 0.31 µg/ml | [8] |

| Pyrrole Hydrazone (1C) | Hydrazone linkage | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 µM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for novel antimicrobial agents. Substituted pyrrole-2-carbaldehydes and their derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi.[9][10]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrrole derivatives can be varied. Some compounds, particularly certain pyrrole-2-carboxamides, have been found to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase.[11] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Other proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of biofilm formation.

The following diagram outlines the general workflow for assessing antimicrobial activity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Target Microorganism | Activity Metric | Reported Value | Reference |

| Pyrrole-2-carboxamide (4i) | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [12][13] |

| Pyrrole-2-carboxamide (4i) | Escherichia coli | MIC | 1.56 µg/mL | [12][13] |

| Pyrrole-2-carboxamide (4i) | Pseudomonas aeruginosa | MIC | 3.56 µg/mL | [12][13] |

| Aconicaramide | Staphylococcus aureus | MIC | 800 µg/mL | [2] |

| Copper complex of pyrrole-2-carbaldehyde thiosemicarbazone | Gram-positive bacteria and fungi | MIC | 12-50 µg/mL | [14] |

| Pyrrole-3-carboxaldehyde derivatives | Pseudomonas putida | MIC | 16 µg/mL | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrrole derivative in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Substituted pyrrole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.[15]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, some of these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to COX-1 inhibition. Some derivatives may also exert their effects by modulating other inflammatory pathways, such as the NF-κB signaling pathway.

The following diagram depicts the role of COX enzymes in the inflammatory pathway and their inhibition by pyrrole derivatives.

Caption: Inhibition of the COX-2 pathway by substituted pyrrole-2-carbaldehydes.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is often measured by their IC50 values for the inhibition of COX-1 and COX-2 enzymes. A higher COX-2/COX-1 selectivity ratio indicates a more favorable safety profile.

| Compound/Derivative Class | Target Enzyme | Activity Metric | Reported Value | Reference |

| Pyrrole derivative (4h) | COX-1 | IC50 | Comparable to ibuprofen | [16] |

| Pyrrole derivative (4k) | COX-2 | IC50 | Higher than celecoxib | [16] |

| Pyrrole–cinnamate hybrid (5) | COX-2 | IC50 | 0.55 µM | [17] |

| Pyrrole–cinnamate hybrid (4) | COX-2 | IC50 | 0.65 µM | [17] |

| Pyrrolizine derivative (7j) | COX-2 | IC50 | 0.42–29.11 µM range for series | [18] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by purified COX enzymes. The inhibition of this reaction in the presence of the test compound is measured, often using a colorimetric or fluorescent method.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Incubation with Inhibitor: In a 96-well plate, add the enzyme, a buffer solution, and the test compound at various concentrations. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specific time, stop the reaction (e.g., by adding a solution of stannous chloride).

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrrole-2-carbaldehydes is highly dependent on the nature and position of the substituents on the pyrrole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Anticancer Activity: The presence of specific halogen substitutions, such as chlorine, on the pyrrole ring or on appended aromatic rings has been shown to enhance cytotoxic effects.[7] Furthermore, the introduction of bulky or electron-withdrawing groups can significantly influence the compound's ability to induce apoptosis or cause cell cycle arrest.[6]

-

Antimicrobial Activity: For antimicrobial agents, halogenation of the pyrrole ring is often associated with increased potency.[11] The nature of the substituent at the N1 position of the pyrrole ring also plays a critical role in determining the spectrum of activity against different microbial species.

-

Anti-inflammatory Activity: In the context of COX inhibition, the presence of a sulfonamide or a similar acidic moiety is often a key feature for potent and selective COX-2 inhibitors. The overall lipophilicity and steric bulk of the substituents also influence the binding affinity of the compound to the active site of the COX enzymes.[17]

Conclusion and Future Perspectives

Substituted pyrrole-2-carbaldehydes represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in the realms of oncology, infectious diseases, and inflammation underscores their significant potential in addressing major unmet medical needs. The ability to readily modify their structure allows for the systematic optimization of their biological activities and the mitigation of potential off-target effects. Future research in this area will likely focus on the synthesis of new derivatives with improved potency and selectivity, a deeper understanding of their mechanisms of action at the molecular level, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of this remarkable class of compounds holds great promise for the future of drug discovery.

References

- 1. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Copper complexes of imidazole-2-, pyrrole-2- and indol-3-carbaldehyde thiosemicarbazones: inhibitory activity against fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among the vast array of pyrrole derivatives, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive carbaldehyde group on a sterically hindered N-arylpyrrole framework offers a unique combination of reactivity and structural control. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and applications, offering field-proven insights for its effective utilization in complex molecule synthesis and drug discovery programs.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound, typically appearing as a powder.[4] Its structure features a pyrrole ring N-substituted with a 2-chlorophenyl group and a formyl (-CHO) group at the C2 position of the pyrrole. This specific arrangement dictates its reactivity and synthetic potential.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 1-(2-chlorophenyl)pyrrole-2-carbaldehyde | [5] |

| CAS Number | 124695-22-3 | [5][6][7] |

| Molecular Formula | C₁₁H₈ClNO | [5][6] |

| Molecular Weight | 205.64 g/mol | [5][6] |

| Appearance | Solid (powder or crystalline) | [4] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, ethanol) | [4] |

Synthesis via the Vilsmeier-Haack Reaction

The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction.[8][9][10] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11]

Mechanistic Rationale

The causality of the Vilsmeier-Haack reaction rests on the in situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a disubstituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][11] The pyrrole ring, being an electron-rich heterocycle, readily attacks this weak electrophile in an electrophilic aromatic substitution.[11] The substitution preferentially occurs at the C2 position, which is the most electron-rich site.[11] Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[10]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example based on established Vilsmeier-Haack procedures.[9][12] Researchers should optimize conditions for their specific setup.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition must be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, 1-(2-chlorophenyl)-1H-pyrrole (1.0 equivalent), in a minimal amount of DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis (Workup): Pour the reaction mixture slowly onto crushed ice containing a mild base, such as a saturated sodium acetate or sodium bicarbonate solution, to hydrolyze the iminium intermediate and neutralize excess acid.[9]

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the versatile reactivity of its aldehyde functional group. This group serves as a handle for a wide range of chemical modifications, allowing for molecular elaboration and the construction of complex heterocyclic systems.

Caption: Key transformations of the pyrrole-2-carbaldehyde moiety.

Oxidation and Reduction

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid derivative can then participate in amide bond formations, a cornerstone of medicinal chemistry.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, providing another functional group for further derivatization, such as ether or ester formation.

Carbon-Nitrogen Bond Formation

-

Condensation with Amines and Hydrazines: The aldehyde undergoes facile condensation reactions with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. This is a common strategy for linking the pyrrole core to other pharmacophores or for constructing larger heterocyclic systems like pyrazoles.[12]

Carbon-Carbon Bond Formation

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are invaluable for converting the aldehyde into an alkene, extending the carbon chain with high stereochemical control. This allows for the introduction of vinyl groups, which can be further functionalized.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) provides a route to α,β-unsaturated systems, which are versatile intermediates for Michael additions and other transformations.

-

Organometallic Addition: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols, introducing a new carbon-carbon bond and a stereocenter.

Application in the Synthesis of Fused Heterocycles

A primary application of this building block is in the synthesis of fused heterocyclic systems, which are prevalent in drug candidates. Pyrrole-based frameworks are key components in a wide range of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][3] A prominent example is the use of pyrrole-2-carbaldehydes in the construction of pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often act as kinase inhibitors.

Synthetic Pathway to a Pyrrolo[2,3-d]pyrimidine Core

The following workflow illustrates a common strategy where the aldehyde is first converted to a nitrile, which then undergoes cyclization.

Caption: Synthetic pathway to a pyrrolo[2,3-d]pyrimidine scaffold.

Representative Protocol: Knoevenagel Condensation and Cyclization

This protocol demonstrates the conversion of the aldehyde into a more complex, biologically relevant scaffold.

-

Condensation: To a solution of this compound (1.0 eq) and an active methylene compound such as ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of a base like piperidine.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC. The reaction forms the corresponding α,β-unsaturated cyanoester.

-

Workup: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

-

Cyclization: Treat the purified intermediate with a binucleophile like guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in refluxing ethanol.

-

Finalization: This cyclization reaction forms the pyrrolo[2,3-d]pyrimidine core. After the reaction is complete, neutralize the mixture, extract the product, and purify by chromatography to obtain the target heterocyclic compound.

Conclusion

This compound is a high-value intermediate for organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde functional group make it an ideal starting point for creating diverse molecular architectures. For researchers in medicinal chemistry and drug development, mastering the application of this building block provides a reliable and efficient pathway to novel heterocyclic compounds and potential therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | Chemical Properties, Safety, Synthesis & Applications | China Manufacturer & Supplier [pipzine-chem.com]

- 5. This compound | C11H8ClNO | CID 3159704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde - ChemiMartChemiMart [chemimart.de]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. jpsionline.com [jpsionline.com]

Literature review of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

An In-depth Technical Guide to the Synthesis and Application of 1-Phenyl-1H-pyrrole-2-carbaldehyde Derivatives

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3][4] This fundamental structural unit is present in a vast array of natural products and pharmaceutically active molecules, including heme, chlorophyll, and vitamin B12.[4] The versatility of the pyrrole scaffold allows it to serve as a template for generating extensive libraries of compounds with diverse pharmacological profiles.[5] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[5][6][7][8]

Within this broad class, pyrrole-2-carbaldehydes are particularly valuable synthetic intermediates.[9][10] The presence of a reactive aldehyde group provides a chemical handle for a multitude of transformations, enabling the synthesis of more complex heterocyclic structures and the introduction of various pharmacophores.[10] This guide focuses specifically on 1-phenyl-1H-pyrrole-2-carbaldehyde and its derivatives. The N-phenyl group offers a site for substitution to modulate the electronic and steric properties of the molecule, making this scaffold a highly attractive starting point for developing novel therapeutic agents. This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, derivatization, and pharmacological applications of this promising class of compounds.

Part 1: Synthesis of the 1-Phenyl-1H-pyrrole-2-carbaldehyde Core

The construction of the 1-phenyl-1H-pyrrole-2-carbaldehyde scaffold is typically achieved through a two-step process: first, the formation of the N-substituted pyrrole ring, followed by the introduction of the formyl group at the C2 position. The most prominent methods for these steps are the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, respectively.

Step 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles.[1][11] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the 1-phenylpyrrole ring.[12][13]

Causality and Experimental Insight: The reaction is typically catalyzed by a weak acid, such as acetic acid, which accelerates the initial nucleophilic attack of the amine on the carbonyl carbons.[12] Harshly acidic conditions (pH < 3) must be avoided as they can promote the competing Paal-Knorr furan synthesis.[12][13] The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11] Recent modifications to this method have focused on developing greener protocols, such as performing the reaction in water or under solvent-free conditions with reusable heterogeneous catalysts like silica-supported sulfuric acid.[1][14]

Caption: Paal-Knorr synthesis of the 1-phenylpyrrole core.

Step 2: Vilsmeier-Haack Formylation

Once the 1-phenylpyrrole core is synthesized, the aldehyde group is introduced at the electron-rich C2 position using the Vilsmeier-Haack reaction.[15][16] This reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[17][18]

Causality and Experimental Insight: The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[16][17][18] The Vilsmeier reagent then attacks the pyrrole ring in an electrophilic aromatic substitution. The electron-donating nature of the pyrrole nitrogen directs the substitution primarily to the C2 position.[17]

Safety and Scalability: The Vilsmeier-Haack reaction requires careful experimental control. POCl₃ is highly toxic, corrosive, and reacts violently with water.[16] The formation of the Vilsmeier reagent and the subsequent quenching step are both highly exothermic and necessitate strict temperature control, especially during large-scale synthesis, to prevent runaway reactions.[16]

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. brieflands.com [brieflands.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. scispace.com [scispace.com]

- 5. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ijpcbs.com [ijpcbs.com]

Stability and Degradation of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

<

Abstract

This technical guide provides an in-depth analysis of the chemical stability and potential degradation pathways of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic applications. Based on the principles of organic chemistry and regulatory stability testing guidelines, this document outlines the molecule's intrinsic vulnerabilities. It presents a comprehensive strategy for identifying and characterizing degradation products through forced degradation studies. Protocols for stress testing under hydrolytic, oxidative, photolytic, and thermal conditions are detailed, alongside methodologies for developing stability-indicating analytical methods. This guide is intended for researchers, chemists, and drug development professionals to ensure the quality, safety, and efficacy of processes and products involving this compound.

Introduction and Molecular Overview

This compound is a heteroaromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyrrole ring, an aldehyde functional group, and a chlorinated phenyl substituent, offers a versatile scaffold for the synthesis of more complex molecules. However, these same functional groups represent potential sites for chemical degradation, impacting the compound's purity, potency, and safety profile over time.

Understanding the intrinsic stability of this molecule is paramount. This guide will deconstruct the molecule's reactivity based on its constituent parts to predict its behavior under various environmental stressors. This predictive analysis forms the basis for a robust experimental design aimed at elucidating its degradation profile, as mandated by international regulatory bodies like the ICH.[1][2]

Predicted Chemical Liabilities and Degradation Pathways

The stability of this compound is dictated by the reactivity of its three primary functional domains. Stress conditions can initiate degradation through several plausible pathways.

The Pyrrole Ring: Susceptibility to Oxidation

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to oxidation.[3][4] Oxidative stress, whether from atmospheric oxygen, peroxides, or metallic ions, can lead to a cascade of reactions.

-

Mechanism: Oxidation often proceeds via radical mechanisms or electrophilic attack by oxidizing agents, leading to dearomatization.[4] This can result in the formation of pyrrolinones or ring-opened products like maleimide derivatives.[3][5] The initial oxidation can form highly reactive intermediates that may subsequently polymerize into intractable, colored materials, a common degradation pathway for pyrroles.[4]

The Aldehyde Group: A Hub of Reactivity

The aldehyde functional group is one of the most reactive moieties in the molecule.

-

Oxidation: The aldehyde is readily oxidized to the corresponding carboxylic acid, 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid. This is one of the most common degradation pathways for aldehydes and can be initiated by air (autoxidation), especially in the presence of light or metal catalysts.[6][7]

-

Hydrolysis/Hydration: While aldehydes themselves don't hydrolyze, they exist in equilibrium with their hydrate form in aqueous solutions. This can be a precursor to other reactions.

-

Cannizzaro-type Reactions: Under strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding primary alcohol and carboxylic acid.

The Chlorophenyl Group: Photolytic and Nucleophilic Concerns

The bond between the aromatic ring and the chlorine atom is generally stable but can be a point of vulnerability under specific conditions.[8]

-

Photolytic Cleavage: Aromatic halides can undergo homolytic cleavage of the carbon-halogen bond upon exposure to UV light.[9] This would generate a phenyl radical and a chlorine radical, which could initiate a variety of secondary degradation reactions.

-

Nucleophilic Aromatic Substitution: While generally difficult, nucleophilic attack on the C-Cl bond can occur under harsh conditions (e.g., high temperature, strong nucleophiles), leading to substitution of the chlorine atom.

The interplay of these functional groups means that a single stress condition can trigger multiple degradation pathways simultaneously. The diagram below illustrates the primary predicted degradation routes.

Strategy for Stability Assessment: Forced Degradation Studies

To systematically investigate these potential pathways, a forced degradation (stress testing) study must be conducted.[10] The goal is to intentionally degrade the compound to an extent of 5-20%, which is sufficient to identify and characterize potential degradants that could form under normal storage conditions.[10] This process is essential for developing a stability-indicating analytical method.[1][2] The study should be designed in accordance with ICH Q1A(R2) and Q1B guidelines.[11][12][13][14]

The overall workflow for this investigation is outlined below.

Experimental Protocols

The following protocols serve as a template for conducting forced degradation studies. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Acid and Base Hydrolysis

-

Objective: To assess susceptibility to degradation in acidic and basic aqueous environments.

-

Acid Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Control: Mix 1 mL of stock solution with 1 mL of purified water.

-

Incubate all samples at 60°C.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Neutralize acidic samples with 0.1 M NaOH and basic samples with 0.1 M HCl before analysis to halt the reaction.[10]

Oxidative Degradation

-